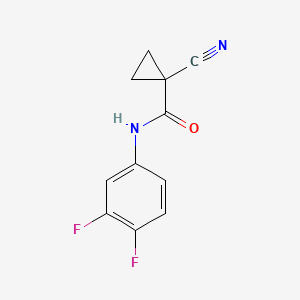
1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-cyano-N-(3,4-difluorophenyl)cyclopropanecarboxamide” is a cyclopropane derivative . Cyclopropane derivatives are a kind of highly bioactive compounds that have been studied broadly for many years .
Synthesis Analysis
The synthesis of “this compound” has been studied . The compound was synthesized and its structure was studied by X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using X-ray diffraction, FTIR, 1H NMR, MS and elemental analysis . The crystals are monoclinic, space group C2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed . The crystals are monoclinic, space group C2 with a = 14.387 (9), b = 6.926 (4), c = 12.237 (7) Å, a = 90.00, b = 100.386 (10), g = 90.00°, V = 1199.4 (12) Å3, Z = 4, F (000) = 520, Dc = 1.413 g/cm3, μ = 0.520 cm-1 .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis Studies
Crystal Structure Analysis : The compound has been used in studies analyzing crystal structures and molecular conformations. For example, a related compound, 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethyl-N,N-diphenylcyclopropanecarboxamide, was synthesized and its structure analyzed, showing specific spatial orientations of phenyl rings and fluoro atoms (Yan & Liu, 2007).
Synthesis Pathways : Research has focused on synthesizing cyclopropanecarboxamide derivatives and analyzing their properties. For instance, studies have explored the practical synthesis and applications of various cyclopropanecarboxamide derivatives, highlighting efficient synthesis methods and potential applications in different fields (Kasai et al., 2012).
Application in Polymer Science
- Polymer Synthesis : Cyclopropanecarboxamide derivatives have been utilized in the development of new polymers. For example, research has been conducted on new aromatic diacids containing the trifluoromethyl group and their application in the creation of polyamides, demonstrating the relevance of these compounds in the field of polymer science (Boston et al., 1997).
Conformational Analysis
- Conformational Analysis of Analogs : There's interest in understanding the conformational preferences of cyclopropanecarboxamide analogs. For example, a study on 1-amino-2,2-diphenylcyclopropanecarboxylic acid, a cyclopropane analog of phenylalanine, used quantum mechanical methods to investigate its conformational preferences, which is crucial in drug design and biochemistry (Casanovas et al., 2006).
Fluorine Chemistry and Organic Synthesis
- Organic Synthesis Applications : Studies have also focused on the application of cyclopropanecarboxamide derivatives in organic synthesis. Research on the ring-opening of donor-acceptor cyclopropanes by boronic acids under metal-free conditions demonstrates the utility of these compounds in organic chemistry and the development of new synthetic methods (Ortega & Csákÿ, 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also have multiple targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets , which could suggest that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also interact strongly with its targets.
Biochemical Pathways
Similar compounds have been found to affect various biological activities , indicating that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also influence multiple pathways.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that 1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide may also have diverse effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-cyano-N-(3,4-difluorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-8-2-1-7(5-9(8)13)15-10(16)11(6-14)3-4-11/h1-2,5H,3-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLGJUDVTWJJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


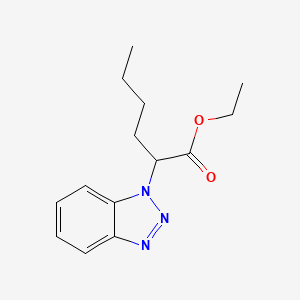
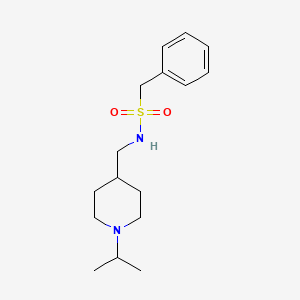
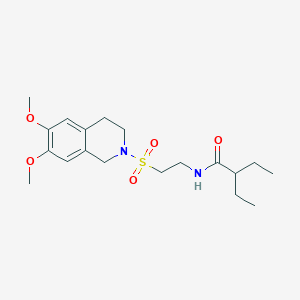
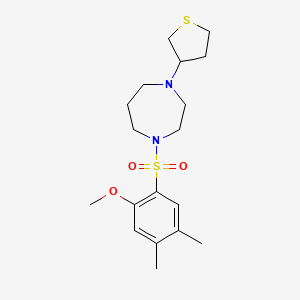
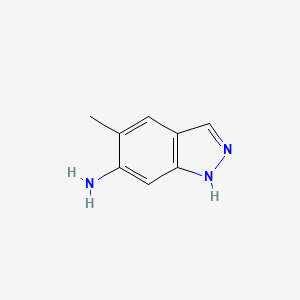
![2-(1,3-dioxoisoindolin-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2693042.png)
![2-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2693044.png)
![N-(6-methylpyridin-2-yl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B2693046.png)
![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B2693047.png)


![2-({2-Phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)acetonitrile](/img/structure/B2693050.png)
